2,4-dibromophenyl 4-nitrobenzoate
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Overview
Description
2,4-Dibromophenyl 4-nitrobenzoate is an organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenyl 4-nitrobenzoate typically involves the esterification of 2,4-dibromophenol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromophenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl benzoates.
Reduction: The primary product is 2,4-dibromophenyl 4-aminobenzoate.
Oxidation: Products can vary but may include carboxylic acids or quinones.
Scientific Research Applications
2,4-Dibromophenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl 4-nitrobenzoate involves its interaction with nucleophiles or reducing agents. The bromine atoms and nitro group are key sites for chemical reactions, allowing the compound to participate in various transformations. In biological systems, the compound can act as an inhibitor by binding to active sites of enzymes or proteins, thereby altering their function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenyl 4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
2,4-Dibromophenyl benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrophenyl 2,4-dibromobenzoate: The positions of the nitro and bromine groups are reversed, leading to different reactivity patterns.
Uniqueness
2,4-Dibromophenyl 4-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and functional properties. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
(2,4-dibromophenyl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGMGPQAPWHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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